N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline
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Overview
Description
N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline is an organic compound that features a dimethylamino group and a prop-2-en-1-yl sulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline typically involves the alkylation of N,N-dimethylaniline with prop-2-en-1-yl sulfide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dimethylformamide or tetrahydrofuran to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield. The product is then purified using techniques like distillation or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to convert the double bond in the prop-2-en-1-yl group to a single bond using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced aliphatic derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-[(prop-2-en-1-yl)oxy]aniline
- N,N-Dimethyl-4-[(prop-2-en-1-yl)amino]methyl]aniline
- N,N-Dimethyl-4-(3,3,3-trifluoroprop-1-en-2-yl)aniline
Uniqueness
N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62291-61-6 |
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Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
N,N-dimethyl-4-prop-2-enylsulfanylaniline |
InChI |
InChI=1S/C11H15NS/c1-4-9-13-11-7-5-10(6-8-11)12(2)3/h4-8H,1,9H2,2-3H3 |
InChI Key |
DRYOKCCKYQXWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)SCC=C |
Origin of Product |
United States |
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